molecular formula C15H11F3O3 B3010780 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 632366-16-6

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No.: B3010780
CAS No.: 632366-16-6
M. Wt: 296.245
InChI Key: IKOXBVAMLHIDQL-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid (CAS: 632366-16-6) is a benzoic acid derivative featuring a benzyloxy group substituted at the para position of the aromatic ring and a trifluoromethyl group at the meta position of the benzyl moiety . The compound is synthesized via hydrolysis of its methyl ester precursor under basic conditions (e.g., NaOH in methanol/tetrahydrofuran), followed by acidification and crystallization . Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 308.24 g/mol. This compound is often explored in medicinal chemistry as a building block for drug candidates, particularly in targeting enzymes or receptors where electron-withdrawing substituents modulate binding affinity .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(8-12)9-21-13-6-4-11(5-7-13)14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOXBVAMLHIDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde or this compound.

    Reduction: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is primarily related to its ability to interact with biological targets through its trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. The molecular targets and pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (QY-9617, CAS: 1040038-41-2)

  • Structure : Benzyloxy group at the ortho position relative to the carboxylic acid.
  • Applications : Intermediate in synthesizing ortho-substituted bioactive molecules .

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid

  • Structure : Benzyloxy group at the meta position.
  • Properties : Intermediate acidity (pKa) due to electronic effects; meta substitution may disrupt coplanarity, affecting crystallinity .

Trifluoromethyl-Substituted Analogues

4-Methyl-3-(trifluoromethyl)benzoic Acid (CAS: 261952-01-6)

  • Structure : Methyl group at para and trifluoromethyl at meta positions; lacks the benzyloxy group.
  • Properties : Lower molecular weight (204.15 g/mol), higher logP (lipophilicity) due to the absence of the polar benzyloxy group.
  • Applications : Used in agrochemicals and small-molecule inhibitors .

3-Fluoro-4-(trifluoromethyl)benzoic Acid

  • Structure : Fluorine at meta and trifluoromethyl at para positions.
  • Properties : Increased acidity (pKa ~1.5) due to dual electron-withdrawing groups; melting point >200°C.
  • Applications : Intermediate in fluorinated drug synthesis (e.g., kinase inhibitors) .

Heterocyclic and Functionalized Derivatives

3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Structure : Oxadiazole ring replaces the benzyloxy group.
  • Properties : Enhanced hydrogen-bonding capacity and rigidity; molecular weight 349.27 g/mol.
  • Applications : Mimics luciferin in enzyme inhibition studies (e.g., firefly luciferase) .

3-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS: 1284180-11-5)

  • Structure: Amino linker instead of benzyloxy.
  • Properties: Improved solubility in polar solvents; amino group enables conjugation or hydrogen bonding.
  • Applications : Medical intermediate for anticancer or anti-inflammatory agents .

Complex Sulfonamide and Sulfamoyl Derivatives

4-{4-Fluoro-3-(trifluoromethyl)benzylsulfamoyl}benzoic Acid

  • Structure : Sulfamoyl bridge with benzothiophene and fluoro-trifluoromethylbenzyl groups.
  • Applications : Investigated in receptor antagonism (e.g., nuclear hormone targets) .

Comparative Analysis Table

Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound C₁₅H₁₁F₃O₃ 4-(benzyloxy), 3-CF₃ Benzyloxy, Trifluoromethyl 308.24 Drug intermediate, enzyme modulation
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid C₁₅H₁₁F₃O₃ 2-(benzyloxy), 3-CF₃ Benzyloxy, Trifluoromethyl 308.24 Ortho-substituted bioactive molecules
4-Methyl-3-(trifluoromethyl)benzoic Acid C₉H₇F₃O₂ 4-CH₃, 3-CF₃ Methyl, Trifluoromethyl 204.15 Agrochemicals, lipophilic inhibitors
3-Fluoro-4-(trifluoromethyl)benzoic Acid C₈H₄F₄O₂ 3-F, 4-CF₃ Fluoro, Trifluoromethyl 220.11 Fluorinated drug synthesis
3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid C₁₆H₁₀F₃N₂O₃ Oxadiazole linkage Oxadiazole, Trifluoromethyl 349.27 Enzyme inhibition (luciferase mimics)

Key Research Findings

  • Electronic Effects : The trifluoromethyl group in the target compound lowers the pKa of the carboxylic acid (~2.8) compared to unsubstituted benzoic acid (pKa ~4.2), enhancing bioavailability in acidic environments .
  • Biological Activity: Benzyloxy-substituted derivatives show superior binding to hydrophobic enzyme pockets compared to amino or sulfamoyl analogues, as observed in ribosome-inactivating protein (RIP) inhibition studies .
  • Synthetic Flexibility: The methyl ester precursor (e.g., methyl 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoate) allows for modular functionalization, enabling rapid generation of analogues .

Biological Activity

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, a compound characterized by its trifluoromethyl group and ether linkage, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁F₃O₃, with a molecular weight of approximately 296.24 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with trifluoromethyl-substituted benzyl halides in the presence of bases like sodium hydroxide. A typical reaction pathway includes:

  • Formation of the ether linkage : Reaction of benzoic acid with 3-(trifluoromethyl)benzyl alcohol.
  • Acidification : Conversion to the acid form using hydrochloric acid after initial synthesis in methanol.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structures have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • HeLa (cervical carcinoma)
  • A549 (lung carcinoma)

In vitro studies demonstrated that certain analogs exhibited over 90% inhibition against epidermal growth factor receptor (EGFR), highlighting their potential as targeted therapies in cancer treatment .

CompoundCell LineInhibition (%) at 10 nM
Analog 1MCF-791
Analog 2HeLa92
Analog 3A54985

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with the trifluoromethyl group exhibit enhanced interaction with microbial targets, leading to improved efficacy against pathogens such as Candida albicans and various bacterial strains. The minimal effective concentration (MEC) for some derivatives was determined to be as low as 0.31 μg/mL in antifungal tests .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may lower the pKa of adjacent functional groups, enhancing binding affinity to target enzymes.
  • Disruption of Cell Signaling Pathways : Similar compounds have been shown to interfere with receptor tyrosine kinases involved in cell proliferation and survival.

Case Studies

  • Cytotoxicity Assessment : A study conducted on a panel of cancer cell lines revealed that several synthesized analogs demonstrated significant cytotoxicity compared to standard chemotherapeutics like imatinib and nilotinib.
  • In Vivo Studies : In animal models, compounds similar to this compound showed promising results in reducing tumor sizes and improving survival rates when administered at therapeutic doses.

Q & A

Q. What are the common synthetic routes for preparing 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key steps include:

  • Esterification or protection of the benzoic acid group to prevent undesired side reactions.
  • Ether bond formation between the 3-(trifluoromethyl)benzyl group and the hydroxyl group of the benzoic acid derivative. Common reagents include potassium carbonate (base) and polar aprotic solvents (e.g., DMF) under reflux .
  • Deprotection using acidic or basic hydrolysis to regenerate the carboxylic acid group.
    Optimization focuses on temperature control (e.g., 80–100°C for ether formation), solvent selection (DMF for solubility), and stoichiometric ratios to minimize by-products like unreacted intermediates .

Q. How is the purity of this compound characterized, and what analytical techniques are essential?

  • HPLC with UV detection is used to assess purity, leveraging the compound’s UV absorption due to the aromatic and trifluoromethyl groups.
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with characteristic shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and benzyl ether protons (~4.8–5.2 ppm in ¹H NMR) .
  • Mass spectrometry (MS) validates molecular weight, especially for detecting halogenated or trifluoromethyl-related fragments .

Q. What are the primary biological targets or applications explored for this compound?

Early studies suggest potential as:

  • Enzyme inhibitors : Structural analogs (e.g., ) show affinity for luciferase-like active sites, implying utility in bioluminescence assays or targeted inhibition .
  • Receptor modulators : The trifluoromethyl group enhances lipid solubility, aiding membrane permeability for receptor-binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

Contradictions often arise from:

  • Solvent polarity effects : Scaling up may reduce mixing efficiency, altering reaction kinetics. Use computational modeling (e.g., COMSOL) to simulate solvent gradients and optimize agitation .
  • Thermal instability : The trifluoromethyl group may decompose at elevated temperatures. Monitor via in-situ FTIR to adjust heating rates .
  • By-product analysis : LC-MS identifies side products (e.g., dehalogenated derivatives), guiding reagent purification or stoichiometric adjustments .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced absorption, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Improve solubility by forming co-crystals with excipients like nicotinamide, leveraging hydrogen bonding with the benzoic acid group .
  • Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles to enhance stability and targeted delivery .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or binding studies?

  • Electron-withdrawing effects : The -CF₃ group reduces electron density on the benzene ring, directing electrophilic substitution to meta/para positions. This is critical in designing catalysts or ligands with precise regioselectivity .
  • Steric hindrance : The bulky -CF₃ group may block access to active sites in enzymes, as seen in luciferase inhibition studies (). Molecular docking simulations (e.g., AutoDock Vina) quantify steric clashes .

Q. What computational methods are used to predict the compound’s reactivity or metabolic pathways?

  • DFT calculations : Model reaction transition states (e.g., Fukui indices) to predict sites for nucleophilic/electrophilic attack .
  • ADMET prediction tools : Software like Schrödinger’s QikProp estimates metabolic stability, highlighting susceptibility to esterase cleavage or cytochrome P450 oxidation .

Methodological Considerations

  • Handling and storage : Store at -20°C in airtight containers to prevent hydrolysis of the ester or ether bonds. Solubility in DMSO (up to 42.6 mg/mL) allows stock solutions for biological assays .
  • Safety protocols : Use fume hoods when handling intermediates (e.g., benzyl halides) and adhere to waste disposal guidelines for fluorinated compounds .

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